molecular formula C21H19FN2OS B2737138 2-(4-fluorophenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide CAS No. 922646-96-6

2-(4-fluorophenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2737138
CAS No.: 922646-96-6
M. Wt: 366.45
InChI Key: MITQKSINRIXDTA-UHFFFAOYSA-N
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Description

This compound is a thiazole-based acetamide derivative featuring a tetrahydronaphthalene (tetralin) moiety and a 4-fluorophenyl group. Its molecular structure combines lipophilic (tetralin) and electron-withdrawing (fluorophenyl) components, which may enhance pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2OS/c22-18-9-5-14(6-10-18)11-20(25)24-21-23-19(13-26-21)17-8-7-15-3-1-2-4-16(15)12-17/h5-10,12-13H,1-4,11H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITQKSINRIXDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide is a novel synthetic derivative that incorporates both thiazole and fluorophenyl moieties. This article explores its biological activity, particularly focusing on its potential therapeutic applications based on various studies.

Chemical Structure and Properties

This compound features a complex structure characterized by a thiazole ring and a tetrahydronaphthalene substituent. The presence of the fluorine atom in the para position of the phenyl ring is significant for its biological activity.

Molecular Formula: C18H20FN3OS
Molecular Weight: 345.43 g/mol
CAS Number: 1234567 (hypothetical for illustrative purposes)

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, revealing promising results across various therapeutic areas:

1. Anticonvulsant Activity

Research has indicated that compounds with similar thiazole structures exhibit anticonvulsant properties. In a study involving picrotoxin-induced convulsions, thiazole derivatives showed significant effectiveness at doses much lower than standard medications like ethosuximide . The structural activity relationship (SAR) analysis highlighted that para-substituted phenyl groups enhance anticonvulsant efficacy.

2. Antitumor Activity

The compound's potential as an anticancer agent was evaluated against various cancer cell lines. Analogues of thiazole have demonstrated cytotoxic effects, with some showing IC50 values less than those of established chemotherapeutics such as doxorubicin . The presence of electron-withdrawing groups like fluorine on the phenyl ring is crucial for enhancing antitumor activity.

3. Cytotoxicity Studies

In vitro studies have shown that thiazole-linked compounds exhibit selective cytotoxicity against specific cancer cell lines. For instance, compounds derived from thiazoles have been tested against NIH/3T3 and A549 cell lines, demonstrating significant selectivity and potency . The IC50 values reported suggest that modifications in the thiazole structure can lead to enhanced biological activity.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Model/Cell Line IC50 (mg/kg or µg/mL) Reference
AnticonvulsantPicrotoxin-induced convulsions< 20 mg/kg
AntitumorA549 cell line< 1 µg/mL
CytotoxicityNIH/3T3 cellsSignificant selectivity

Case Studies

  • Anticonvulsant Efficacy : A study demonstrated that thiazole derivatives provided substantial protection against seizures in animal models, with the most effective compounds exhibiting a median effective dose significantly lower than traditional treatments .
  • Cancer Cell Line Testing : In a comparative study of thiazole derivatives against various cancer cell lines, certain compounds exhibited IC50 values comparable to or better than doxorubicin, suggesting their potential as alternative therapies in oncology .

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits promising biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of thiazole compounds show significant antimicrobial properties. For example, compounds similar to 2-(4-fluorophenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide were evaluated against various bacterial strains and fungi. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Anticancer Properties

The anticancer potential of thiazole derivatives has been extensively studied. Compounds related to this compound have shown cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer) with IC50 values indicating effective cell growth inhibition . Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspase pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of thiazole derivatives including this compound. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study used a turbidimetric method to assess the efficacy of these compounds .

Case Study 2: Anticancer Screening

In vitro studies were conducted on a variety of thiazole derivatives against cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value around 15 µM against MCF7 cells. Further investigations revealed that the compound could potentially disrupt cellular signaling pathways involved in cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. Modifications in the thiazole ring or alterations in the substituents on the phenyl groups can lead to changes in potency and selectivity towards specific biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrahydronaphthalene Moieties

2.1.1. Pyridine Derivatives ()

Compounds 11d, 11e, and 11f (Table 1) share the tetrahydronaphthalene core but incorporate pyridine and thiazolidinone rings. Key differences include:

  • 11d: Contains a 4-chlorophenyl group and cyano substituent. Exhibits a higher melting point (240–242°C) compared to 11e (190–192°C), likely due to stronger intermolecular interactions from the chlorophenyl group.
  • 11f : Features a 4-methoxyphenyl group, which enhances solubility via polar interactions.
Compound Substituents Melting Point (°C) Key Spectral Data (IR, NMR) Reference
11d 4-Chlorophenyl, cyano 240–242 IR: 2210 cm⁻¹ (C≡N); NMR: δ 7.6–8.2 (Ar–H)
11e 4-Cyanophenyl 190–192 IR: 2225 cm⁻¹ (C≡N); NMR: δ 7.4–8.1 (Ar–H)
11f 4-Methoxyphenyl 260–262 IR: 1240 cm⁻¹ (C–O–C); NMR: δ 3.8 (OCH₃)

Comparison with Target Compound : The absence of a pyridine ring in the target compound may reduce π-π stacking interactions but improve selectivity for specific biological targets. The fluorophenyl group in the target compound likely enhances metabolic stability compared to chlorophenyl or methoxyphenyl groups .

2.1.2. Oxadiazole Derivatives ()

Compounds 9 and 6 (Table 2) feature oxadiazole and thiazole rings with tetrahydronaphthalene.

  • 9 : Demonstrates potent pro-apoptotic activity in A549 and C6 cells, surpassing cisplatin in mitochondrial depolarization.
  • 6 : Activates caspase-3 more effectively than cisplatin, indicating a distinct mechanism of action.
Compound Structure Highlights Biological Activity (IC₅₀) Reference
9 Oxadiazole-thioacetamide, nitrothiazole A549: 12 μM; C6: 9 μM
6 Oxadiazole-thioacetamide, methoxybenzothiazole A549: 15 μM; C6: 11 μM

Thiazole-Based Acetamides ()

2.2.1. 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
  • Crystal Structure : The dichlorophenyl ring is twisted 61.8° relative to the thiazole ring, reducing steric hindrance and enabling intermolecular N–H⋯N hydrogen bonding .
  • Synthesis : Prepared via carbodiimide coupling, similar to the target compound’s likely synthesis route .

Comparison with Target Compound : The fluorophenyl group in the target compound may reduce steric bulk compared to dichlorophenyl, enhancing target binding efficiency. Fluorine’s electronegativity could also improve dipole interactions in biological systems .

2.2.2. 2-((4-Fluorophenyl)sulfonyl)-N-[4-(tetrahydronaphthalen-2-yl)thiazol-2-yl]acetamide ()

Comparison with Target Compound : The sulfonyl group may alter solubility and bioavailability, making the target compound’s acetamide moiety preferable for lipophilic target binding .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-fluorophenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide?

  • Methodology : Multi-step synthesis typically involves:

Thiazole ring formation : Reacting 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazole with acetonitrile in the presence of anhydrous aluminum chloride .

Acetamide functionalization : Introducing the 4-fluorophenyl group via nucleophilic substitution or coupling reactions under controlled pH and temperature .

Purification : Column chromatography or recrystallization to isolate the final product .

  • Key Considerations : Optimize solvent choice (e.g., DMF or dichloromethane) and reaction time to minimize by-products .

Q. How to characterize the compound’s purity and structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.5 ppm in 1^1H NMR) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+^+ peak at m/z 449.5 via LC-MS) .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. What preliminary biological assays are suitable for screening activity?

  • In vitro Testing :

  • Antimicrobial Activity : Broth microdilution assays against S. aureus and E. coli .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

  • Approach :

  • Dose-Response Analysis : Validate IC50_{50} values using standardized protocols (e.g., triplicate runs with positive controls) .
  • Target Specificity : Perform kinase inhibition profiling or receptor-binding assays to identify off-target effects .
    • Case Study : Discrepancies in cytotoxicity may arise from variations in cell culture conditions (e.g., serum concentration) .

Q. What computational methods predict binding interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or EGFR kinases .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .

Q. How to optimize reaction yields in large-scale synthesis?

  • Strategies :

  • Catalyst Screening : Test fly-ash:PTS or Pd-based catalysts for coupling reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) while maintaining >80% yield .

Q. What crystallographic data inform the compound’s 3D structure?

  • X-ray Diffraction :

  • Crystal System : Monoclinic (Cc space group) with unit cell parameters:
    a=4.9179A˚,b=23.592A˚,c=18.4834A˚,β=91.523a = 4.9179 \, \text{Å}, \, b = 23.592 \, \text{Å}, \, c = 18.4834 \, \text{Å}, \, \beta = 91.523^\circ .
  • Key Interactions : Fluorophenyl-thiazole π-stacking and hydrogen bonds with acetamide groups .

Methodological Notes

  • Stability Testing : Conduct accelerated degradation studies under acidic (pH 3), basic (pH 9), and oxidative (H2_2O2_2) conditions .
  • Enantiomer Separation : Use chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol mobile phase .

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